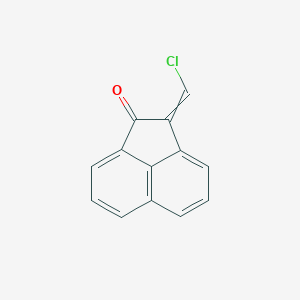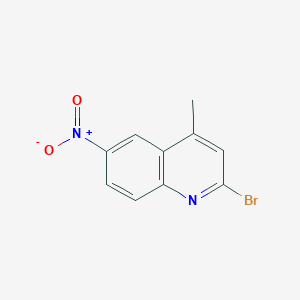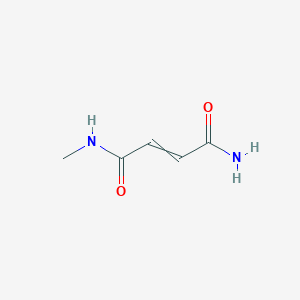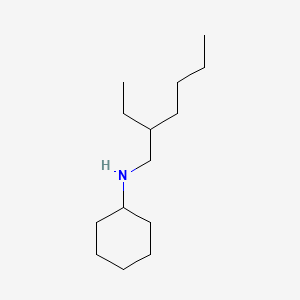
2-Butyl-1-hexene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butyl-1-hexene is an organic compound with the molecular formula C10H20. It is a branched alkene, characterized by a double bond between the second and third carbon atoms in the chain. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Butyl-1-hexene can be synthesized through several methods. One common approach is the oligomerization of ethylene, where ethylene molecules are combined to form longer-chain alkenes. This process often involves the use of catalysts such as Ziegler-Natta catalysts or Phillips catalysts . The reaction conditions typically include high pressures and temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is often produced through the trimerization of ethylene. This method involves the use of specialized catalysts that promote the selective formation of 1-hexene, which can then be further processed to yield this compound . The process is highly efficient and can produce large quantities of the compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butyl-1-hexene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the addition of hydrogen to the compound, typically resulting in the formation of alkanes.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4). The reaction conditions typically involve mild temperatures and the presence of a solvent such as water or acetone.
Reduction: Common reagents include hydrogen gas (H2) and palladium on carbon (Pd/C) as a catalyst. The reaction conditions often involve high pressures and temperatures.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid). The reaction conditions vary depending on the specific substitution reaction being performed.
Major Products Formed
Oxidation: Alcohols, aldehydes, carboxylic acids
Reduction: Alkanes
Substitution: Halogenated alkenes, alkylated alkenes
Applications De Recherche Scientifique
2-Butyl-1-hexene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of enzyme-catalyzed reactions and metabolic pathways involving alkenes.
Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers, lubricants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-Butyl-1-hexene involves its interaction with various molecular targets and pathways. In oxidation reactions, the compound undergoes the addition of oxygen to form alcohols, aldehydes, or carboxylic acids. In reduction reactions, it undergoes the addition of hydrogen to form alkanes. In substitution reactions, it undergoes the replacement of one functional group with another. These reactions are often facilitated by the presence of catalysts, which lower the activation energy and increase the reaction rate .
Comparaison Avec Des Composés Similaires
2-Butyl-1-hexene can be compared with other similar compounds, such as:
1-Hexene: A linear alkene with a double bond between the first and second carbon atoms. It is used in the production of polyethylene and other polymers.
2-Methyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms. It is used in organic synthesis and as a chemical intermediate.
2-Ethyl-1-hexene: A branched alkene with a double bond between the first and second carbon atoms.
This compound is unique due to its specific branching and double bond position, which confer distinct chemical properties and reactivity compared to its linear and other branched counterparts.
Propriétés
Numéro CAS |
6795-79-5 |
|---|---|
Formule moléculaire |
C10H20 |
Poids moléculaire |
140.27 g/mol |
Nom IUPAC |
5-methylidenenonane |
InChI |
InChI=1S/C10H20/c1-4-6-8-10(3)9-7-5-2/h3-9H2,1-2H3 |
Clé InChI |
SEFXBCYTMUNYFC-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=C)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Cyclohexyl-6-methyl-3,4-dihydro-2h-pyrimido[4,5-e][1,3]oxazin-8(5h)-one](/img/structure/B14725550.png)




![N-{2-[Cyclohexyl({1-[(4-fluorophenyl)methyl]-1H-pyrrol-2-yl}methyl)amino]-2-oxoethyl}-N-(3-methoxypropyl)-4-methylbenzamide](/img/structure/B14725573.png)


![[(3,4-Dichlorobenzyl)oxy]methyl phenyl sulfone](/img/structure/B14725593.png)
![N-[3-(2-ethoxyethyl)-6-sulfamoyl-benzothiazol-2-ylidene]-2-fluoro-benzamide](/img/structure/B14725600.png)

silane](/img/structure/B14725614.png)
![[1-(Pyren-1-yl)ethyl]propanedioic acid](/img/structure/B14725622.png)

